molecular formula C7H7NO2<br>C6H4(CH3)NO2<br>C7H7NO2 B166481 4-Nitrotoluene CAS No. 99-99-0

4-Nitrotoluene

Cat. No. B166481
CAS RN: 99-99-0
M. Wt: 137.14 g/mol
InChI Key: ZPTVNYMJQHSSEA-UHFFFAOYSA-N
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Description

4-Nitrotoluene, also known as para-nitrotoluene, is an organic compound with the formula CH3C6H4NO2. It is a pale yellow solid and is one of three isomers of nitrotoluene . It is used in the synthesis of drugs, pesticides, and dyes .


Synthesis Analysis

4-Nitrotoluene is prepared by the nitration of toluene, commonly using titanium (IV) nitrate . It undergoes reactions typical for nitrobenzene derivatives. For example, hydrogenation gives p-toluidine . The electrochemical bromination of 4-Nitrotoluene is found to be quite facile .


Molecular Structure Analysis

The molecular structure of 4-Nitrotoluene has been studied using various techniques such as FTIR and FTRaman experimental spectra . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

4-Nitrotoluene undergoes various chemical reactions. Oxidation of the methyl substituent of 4-nitrotoluene has been extensively investigated . Depending on the conditions, oxidation yields 4-nitrobenzaldehyde diacetate, 4-nitrobenzenoic acid, and 4,4’-dinitrobibenzyl . Treatment of 4-nitrotoluene with bromine gives the 4-nitrobenzyl bromide .


Physical And Chemical Properties Analysis

4-Nitrotoluene has a density of 1.2±0.1 g/cm3, a boiling point of 238.0±0.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has a flash point of 106.1±0.0 °C . The molar refractivity is 37.6±0.3 cm3 .

Scientific Research Applications

Environmental Impact and Biodegradation

  • Biodegradation Optimization : Rhodococcus pyridinivorans NT2 can enhance the biodegradation of 4-Nitrotoluene (4-NT), commonly used in chemical manufacturing. Optimizing conditions such as temperature and inoculum size can significantly improve degradation efficiency, reducing environmental hazards (KunduDebasree, HazraChinmay, ChaudhariAmbalal, 2016).

Detection and Analysis Techniques

Chemical Processing and Synthesis

  • Oxidation Processes : A study highlighted the use of a phase transfer agent in the electrochemical process for oxidizing 4-nitrotoluene into 4-nitrobenzoic acid, showing potential in chemical synthesis and processing (F. Lapicque, A. Storck, 1985).
  • Catalytic Applications : Hafnium(IV) and zirconium(IV) triflates were identified as effective recyclable catalysts for the nitration of o-nitrotoluene, demonstrating their potential in green chemistry and sustainable processes (F. J. Waller, A. Barrett, D. C. Braddock, D. Ramprasad, 1998).

Spectroscopic Studies and Molecular Analysis

  • Spectroscopic Insights : FTIR and FTRaman spectroscopy, combined with ab initio HF and DFT analysis, provided detailed insights into the molecular structure and vibrational spectra of 4-nitrotoluene. This study aids in understanding its physical and chemical properties at the molecular level (S. Ramalingam, S. Periandy, M. Govindarajan, S. Mohan, 2010).

Toxicology and Environmental Health

Safety and Decomposition

  • Decomposition Analysis : Advanced Reactive System Screening Tool (ARSST) was used to study the thermal decomposition of 2-nitrotoluene, a related compound, to better understand the mechanisms leading to explosions, highlighting safety concerns in industrial applications (Wen Zhu, M. Papadaki, Zhe Han, Chad V. Mashuga, 2017).

Theoretical and Computational Chemistry

Electrochemical Applications

  • Electrochemical Detection : Zinc cobaltate nanoflakes were synthesized for the electrochemical determination of 4-NT, demonstrating its potential as a sensitive electrocatalyst for environmental monitoring and pollution control (Alagumalai Krishnapandi, Electroanalysis, 2019).

Safety And Hazards

4-Nitrotoluene is moderately toxic. It is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is also toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1-methyl-4-nitrobenzene
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InChI

InChI=1S/C7H7NO2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3
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InChI Key

ZPTVNYMJQHSSEA-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)[N+](=O)[O-]
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Molecular Formula

C7H7NO2, Array
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DSSTOX Substance ID

DTXSID5023792
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Molecular Weight

137.14 g/mol
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Physical Description

P-nitrotoluene appears as a yellow liquid with a weak aromatic odor. Toxic. Insoluble in water. Combustible but may take some effort to ignite. Produces toxic oxides of nitrogen when burned. In a spill, immediate steps should be taken to limit its spread to the environment. Can easily penetrate the soil and contaminate groundwater or nearby streams. Used to make other chemicals., Crystalline solid with a weak, aromatic odor; [NIOSH], COLOURLESS-TO-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR., Crystalline solid with a weak, aromatic odor.
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Boiling Point

460.9 °F at 760 mmHg (NTP, 1992), 238.3 °C, Boiling point: 105 °C at 9 mm Hg, 238 °C, 460 °F
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Flash Point

223 °F (NTP, 1992), 106 °C, 106 °C; 223 °F (Closed cup), 103 °C c.c., 223 °F
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Solubility

less than 1 mg/mL at 68.9 °F (NTP, 1992), Soluble in alcohol, benzene, ether, chloroform, acetone, Soluble in ethanol; very soluble in ethyl ether, acetone, benzene, carbon tetrachloride, chloroform, pyridine, toluene, carbon disulfide., In water, 442 mg/L at 30 °C, In water, 361 mg/L at 25 °C, In water, 242 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 0.035, 0.04%
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Density

1.286 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1038 at 75 deg/4 °C, 1.29 g/cm³, 1.12
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Vapor Density

4.72 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.72 (Air = 1), Relative vapor density (air = 1): 4.72
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Vapor Pressure

1 mmHg at 128.7 °F (NTP, 1992), 0.01 [mmHg], VP: 1.3 mm Hg at 65 °C, 0.0157 mm Hg at 25 °C /extrapolated/, Vapor pressure, kPa at 20 °C: 0.016, 0.1 mmHg
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Product Name

4-Nitrotoluene

Color/Form

Yellowish crystals, Colorless rhombic needles, Orthorhombic crystals from alcohol and ether, Crystalline solid

CAS RN

99-99-0
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Record name 4-NITROTOLUENE
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Record name Toluene, p-nitro-
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Melting Point

130.1 °F (NTP, 1992), 51.7 °C, 53-54 °C, 126 °F
Record name P-NITROTOLUENE
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Record name 4-NITROTOLUENE
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Record name p-Nitrotoluene
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Synthesis routes and methods I

Procedure details

Described herein is a continuous process for preparing dinitrotoluene by reacting toluene with dilute nitric acid to produce mononitrotoluene, then reacting the mononitrotoluene with concentrated nitric acid to produce dinitrotoluene.
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Synthesis routes and methods II

Procedure details

Commercially, nitroaromatics, and particularly dinitrotoluene, are produced by the mixed acid nitration of toluene, the mixed acid being a mixture of concentrated sulfuric and concentrated nitric acid. In the production of dinitrotoluene process, for example, toluene is first nitrated to form mononitrotoluene and then separated from the spent acid aqueous phase. The crude mononitrotoluene is then dinitrated with fresh acid in a second nitration stage. As is known the dinitrotoluene product recovered from the dinitration reactor contains impurities, primarily nitrophenolics, such as nitrocresol and picric acid.
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Synthesis routes and methods III

Procedure details

600 of p-nitrotoluene was oxidized in 2700 ml of glacial acetic acid after the addition of 8 g KBr and 30 g Co(OAc)2 . 4H2O. The reaction product was suction filtered, washed and dried. The mother liquor was combined with the glacial acetic acid used for washing, and after the addition of 500 ml of benzene, the water was separated azeotropically. Benzene and excess acetic acid were removed by distillation down to a remainder of 2500 ml. After the addition of 600 g of p-nitrotoluene, the oxidation was performed again and the product was processed as before. The same procedure was repeated three more times. At reaction temperatures of 180° C, the oxidation of the total input amount of 3000 g of p-nitrotoluene gave a yield of 3313 g of p-nitrobenzoic acid (90.5% of the theory), 689 g of water having been removed (170% of the theory).
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[Compound]
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Co(OAc)2
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30 g
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2700 mL
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Synthesis routes and methods IV

Procedure details

reacting toluene with nitric acid in a single liquid phase reaction in a first reaction zone at an elevated temperature to provide a single phase mononitrotoluene-containing product mixture, using a reaction mixture that is free of sulfuric acid and that comprises a molar ratio of said nitric acid to said toluene of from 20:1 to 30:1, said reaction being conducted using a combination of fresh and recycled aqueous nitric acid, said combination having a nitric acid concentration not exceeding 75% based upon the weight of nitric acid plus water in said dilute aqueous nitric acid,
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Nitrotoluene
Reactant of Route 2
4-Nitrotoluene
Reactant of Route 3
4-Nitrotoluene
Reactant of Route 4
4-Nitrotoluene
Reactant of Route 5
4-Nitrotoluene
Reactant of Route 6
4-Nitrotoluene

Citations

For This Compound
7,700
Citations
G Bikelytė, M Härtel, J Stierstorfer, TM Klapötke… - The Journal of Chemical …, 2017 - Elsevier
… (2) is also valid for the treatment of vapour pressures measured over the crystalline sample (4-nitrotoluene in this work). Values of Δ cr g Cp , m required for this case were also …
Number of citations: 21 www.sciencedirect.com
T Spiess, F Desiere, P Fischer, JC Spain… - Applied and …, 1998 - Am Soc Microbiol
… from the Stuttgart area, utilized 4-nitrotoluene as the sole source of … 4-nitrotoluene with concomitant release of small amounts of ammonia; under anaerobic conditions, 4-nitrotoluene …
Number of citations: 95 journals.asm.org
KS Ju, RE Parales - Molecular Microbiology, 2011 - Wiley Online Library
… 4-nitrotoluene to 4-methylcatechol, which is a growth substrate for JS42, the strain is incapable of growth on 4-nitrotoluene. … the ability to grow on 4-nitrotoluene via a new degradation …
Number of citations: 33 onlinelibrary.wiley.com
S Ramalingam, S Periandy, M Govindarajan… - … Acta Part A: Molecular …, 2010 - Elsevier
In this work, the experimental and theoretical study on molecular structure and vibrational spectra of 4-nitrotoluene are studied. The FTIR and FTRaman experimental spectra of the …
Number of citations: 93 www.sciencedirect.com
BE Haigler, JC Spain - Applied and environmental microbiology, 1993 - Am Soc Microbiol
… These results indicate that 4-nitrotoluene was … and 4-nitrotoluene oxygenase activities in 4-nitrobenzoate-grown cells suggests that 4-nitrobenzoate is an inducer of the 4-nitrotoluene …
Number of citations: 180 journals.asm.org
W Rhys-Williams, SC Taylor, PA Williams - Microbiology, 1993 - microbiologyresearch.org
… by bacteria which catabolize unsubstituted toluene (Delgado et ul., 1992; Robertson et al., 1992), In this paper we report a novel route for the complete catabolism of 4-nitrotoluene (4NT…
Number of citations: 111 www.microbiologyresearch.org
K Modi, U Panchal, C Patel, K Bhatt, S Dey… - New Journal of …, 2018 - pubs.rsc.org
… The selectivity of fluoroionophore was analyzed for 4-nitrotoluene (4-NT) and 2,3-dinitrotoluene (2,3-DNT) among various nitroaromatic compounds (NACs) using the spectrofluorimetric …
Number of citations: 20 pubs.rsc.org
D Ampadu Boateng, GL Gutsev, P Jena… - The Journal of …, 2018 - pubs.aip.org
… This work investigates the ultrafast nuclear dynamics of 3- and 4-nitrotoluene radical cations using … Strong-field adiabatic ionization of 3- and 4-nitrotoluene using 1500 nm, 18 fs pulses …
Number of citations: 20 pubs.aip.org
Z He, JC Spain - Applied and environmental microbiology, 2000 - Am Soc Microbiol
… with succinate (10 mM) and 4-nitrotoluene (0.5 mM) as … 4-nitrotoluene as the sole carbon source overnight. Uninduced cells were obtained by substitution of NH 4 Cl for 4-nitrotoluene …
Number of citations: 20 journals.asm.org
SM Auer, JD Grunwaldt, RA Köppel, A Baiker - Journal of Molecular …, 1999 - Elsevier
Fe–Mg–Al lamellar double hydroxides (LDHs) are shown to be efficient catalysts in the heterogeneous reduction of 4-nitrotoluene to 4-aminotoluene using phenylhydrazine or …
Number of citations: 46 www.sciencedirect.com

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